molecular formula C6H9ClN2O2S B13256379 (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride

(1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride

Cat. No.: B13256379
M. Wt: 208.67 g/mol
InChI Key: XSDRDEQHVVYAAC-UHFFFAOYSA-N
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Description

(1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride is a sulfonyl chloride derivative functionalized with a 1,5-dimethylpyrazole group. This compound is of interest in organic synthesis, particularly in the preparation of sulfonamide derivatives, which are widely used in pharmaceuticals and agrochemicals. The pyrazole moiety introduces steric and electronic effects that influence reactivity and stability compared to simpler sulfonyl chlorides like methanesulfonyl chloride.

Properties

Molecular Formula

C6H9ClN2O2S

Molecular Weight

208.67 g/mol

IUPAC Name

(1,5-dimethylpyrazol-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H9ClN2O2S/c1-5-6(3-8-9(5)2)4-12(7,10)11/h3H,4H2,1-2H3

InChI Key

XSDRDEQHVVYAAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Route

The predominant synthetic approach to this compound involves the sulfonylation of 1,5-dimethyl-1H-pyrazole with methanesulfonyl chloride under anhydrous conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the pyrazole ring attacks the sulfur atom of methanesulfonyl chloride, leading to the formation of the sulfonyl chloride moiety attached to the pyrazole ring.

Key reaction parameters:

  • Starting materials: 1,5-dimethyl-1H-pyrazole and methanesulfonyl chloride
  • Base: Triethylamine or other tertiary amines to neutralize hydrochloric acid byproduct
  • Solvent: Anhydrous dichloromethane or chloroform to maintain moisture-free conditions
  • Temperature: Typically controlled between 0°C and room temperature to minimize side reactions
  • Atmosphere: Inert gas (nitrogen or argon) to prevent moisture ingress

The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure completion.

Detailed Laboratory Procedure

A representative laboratory synthesis is as follows:

  • Dissolve 1,5-dimethyl-1H-pyrazole in anhydrous dichloromethane under nitrogen atmosphere at 0°C.
  • Add triethylamine slowly to the solution to act as an acid scavenger.
  • Add methanesulfonyl chloride dropwise while maintaining the temperature at 0–5°C.
  • Stir the reaction mixture for 2–4 hours at room temperature, monitoring progress by TLC.
  • Upon completion, quench the reaction with ice-cold water, separate the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Comparative Data Table of Preparation Parameters

Parameter Laboratory Scale Industrial Scale
Starting material 1,5-Dimethyl-1H-pyrazole Same, higher purity required
Sulfonylating agent Methanesulfonyl chloride Same, bulk quantities
Base Triethylamine or tertiary amines Triethylamine or automated base dosing
Solvent Anhydrous dichloromethane or chloroform Same, with solvent recycling
Temperature 0–5°C during addition, then room temp Controlled via continuous flow systems
Atmosphere Nitrogen or argon Inert gas with moisture control
Reaction monitoring TLC, LC-MS In-line IR or UV-Vis spectroscopy
Purification Column chromatography or recrystallization Crystallization or automated chromatography
Yield Typically 70–85% Optimized to >85%
Purity >95% after purification >98% with industrial purification

Research Results and Optimization Insights

  • Reaction efficiency: The nucleophilic substitution of pyrazole nitrogen on methanesulfonyl chloride is efficient under anhydrous conditions with triethylamine as base. Lower temperatures during reagent addition reduce side reactions such as hydrolysis or over-sulfonylation.
  • Solvent choice: Dichloromethane is preferred for its ability to dissolve both reagents and maintain anhydrous conditions, but chloroform is also used.
  • Base selection: Triethylamine is most common; however, stronger bases like potassium tert-butoxide have been used in related pyrazole methylation steps but are less common for sulfonyl chloride formation due to side reaction risks.
  • Purification methods: Column chromatography remains the standard for laboratory scale; recrystallization is suitable for larger scale but requires solvent system optimization.
  • Stability: The sulfonyl chloride group is moisture-sensitive; thus, storage under inert atmosphere and low temperature is recommended.

Chemical Reactions Analysis

Types of Reactions

(1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, reacting with an amine would yield a sulfonamide, while oxidation might produce a sulfone.

Scientific Research Applications

(1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

    Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting enzymes and receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is primarily due to the presence of the methanesulfonyl chloride group, which is highly reactive towards nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methanesulfonyl Chloride

Methanesulfonyl chloride (CH₃SO₂Cl) is a foundational sulfonyl chloride. Key comparisons include:

Property (1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl Chloride Methanesulfonyl Chloride Basis of Comparison
Molecular Weight Higher (due to pyrazole substituent) 114.55 g/mol Structural complexity
Reactivity Likely reduced due to steric hindrance from pyrazole High reactivity (nucleophilic acyl substitution) Steric/electronic effects
Hazards Expected severe toxicity (similar to CH₃SO₂Cl) Corrosive, acute toxicity (H314, H330) GHS classification
Solubility Likely lower in polar solvents due to hydrophobic pyrazole Miscible with polar aprotic solvents Substituent effects

Aryl Sulfonyl Chlorides

Aryl sulfonyl chlorides (e.g., toluenesulfonyl chloride) share reactivity patterns but differ in:

  • Stability : The electron-withdrawing pyrazole group may enhance stability compared to aryl analogs.
  • Applications : Pyrazole derivatives are often tailored for medicinal chemistry due to their bioisosteric properties, unlike simpler aryl sulfonyl chlorides used in industrial processes .

Heterocyclic Sulfonyl Chlorides

Compounds like pyridine-3-sulfonyl chloride exhibit:

  • Higher Polarity : Pyridine’s nitrogen increases polarity compared to pyrazole.
  • Reduced Corrosivity : Pyrazole’s methyl groups may mitigate hygroscopicity, reducing handling hazards relative to pyridine analogs .

Research Findings and Data Gaps

  • Safety Profile : Analogous to methanesulfonyl chloride, severe acute toxicity (oral, dermal, inhalation) and environmental hazards (H412) are anticipated .

Biological Activity

(1,5-Dimethyl-1H-pyrazol-4-yl)methanesulfonyl chloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C6H10ClN2O2S
  • Molecular Weight : 210.67 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to act as a sulfonamide derivative. Sulfonamides are known for their ability to inhibit various enzymes and receptors involved in critical biological processes.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes that are crucial in metabolic pathways. For instance, it has been shown to interact with various kinases and phosphatases, leading to altered signaling pathways. This inhibition can result in anti-inflammatory effects and modulation of cell proliferation.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound based on recent studies:

Biological Activity Effect Reference
Enzyme Inhibition Inhibits kinases involved in cell signaling
Anti-inflammatory Activity Reduces inflammation markers in vitro
Antifungal Activity Effective against various fungal strains
Antiproliferative Effects Induces apoptosis in cancer cell lines

Case Study 1: Anti-inflammatory Effects

A study examined the anti-inflammatory properties of this compound by assessing its impact on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results demonstrated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use as an anti-inflammatory agent.

Case Study 2: Antifungal Activity

In another investigation, the compound was tested against several fungal pathogens, including Candida albicans and Aspergillus niger. The results indicated that this compound exhibited potent antifungal activity with minimum inhibitory concentrations (MICs) below 50 µM.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be enhanced through modifications to its structure. Variations in the substituents on the pyrazole ring or changes to the methanesulfonyl group have been explored to optimize its biological activity. For instance:

  • Substituting different alkyl groups on the pyrazole ring has been shown to enhance enzyme inhibition potency.
  • Modifications to the sulfonamide moiety can improve solubility and bioavailability.

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